molecular formula C4H8FNO2 B1338200 2-Fluoro-N-methoxy-N-methylacetamide CAS No. 86455-17-6

2-Fluoro-N-methoxy-N-methylacetamide

Cat. No.: B1338200
CAS No.: 86455-17-6
M. Wt: 121.11 g/mol
InChI Key: GZDGUPMUKOMHGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-N-methoxy-N-methylacetamide is a useful research compound. Its molecular formula is C4H8FNO2 and its molecular weight is 121.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Alpha-fluorovinyl Weinreb Amides and Alpha-fluoroenones : The synthesis and reactivity of N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide, a building block for Julia olefination, were explored. This reagent enables the creation of alpha-fluorovinyl Weinreb amides and alpha-fluoroenones, demonstrating its utility as a common fluorinated intermediate in such syntheses (Ghosh et al., 2009).

  • Development of a New Reagent : A new reagent for synthesizing the α,β-unsaturated N-methoxy-N-methyl-amide structural unit was developed using 2-(Benzo[d]thiazol-2-ylsulfonyl)-N-methoxy-N-methylacetamide. This crystalline solid with an indefinite shelf life facilitates the synthesis of the α,β-unsaturated N-methoxy-N-methyl-amide functionality, highlighting its practicality in organic synthesis (Manjunath et al., 2006).

Chemical and Physical Properties

  • Examination of Excess Molar Volumes and Viscosity Deviations : A study on the binary mixtures of N-methylacetamide with 2-methoxyethanol and water explored the excess molar volumes, viscosity deviations, and isentropic compressibility changes. These findings provide insights into the chemical and physical interactions within these mixtures (Victor & Hazra, 2002).

  • Synthesis Process Analysis for Fluthiacet-methyl Intermediate : The synthesis process of 2-Fluoro-4-chloro-5-methoxy carbonyl methylthio phenyl isothiocyanate, an important intermediate in the synthesis of fluthiacet-methyl, was analyzed. This research sheds light on the complexities and practicalities of synthesizing such intermediates in heterocyclic compounds (Qiang, 2013).

Biological and Medicinal Chemistry

  • Synthesis and Antifungal Bioactivity : Methyl 2-methoxyimino-2-{2-[(substituted benzylidene)aminooxymethyl]phenyl}acetate and 2-methoxyimino-2-{2-[(substituted benzylidene)aminooxymethyl]phenyl}-N-methylacetamide derivatives were synthesized and evaluated for their antifungal activities. This study contributes to the understanding of potential antifungal agents (Li & Yang, 2009).

  • Oligonucleotide Modifications for Therapeutic Applications : Research on the synthesis of 2'-fluoro and 2'-methoxy N6-methyladenosine phosphoramidites and their incorporation into oligonucleotides, including siRNAs, highlights the role of such modifications in enhancing stability and potency. This is significant in the context of developing therapeutic siRNAs (Rydzik et al., 2023).

Safety and Hazards

The safety information for 2-Fluoro-N-methoxy-N-methylacetamide includes several hazard statements: H302, H315, H320, H335 . The precautionary statements include P264, P270, P301+P312, P330 . The compound is identified with an exclamation mark pictogram and the signal word "Warning" .

Properties

IUPAC Name

2-fluoro-N-methoxy-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO2/c1-6(8-2)4(7)3-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDGUPMUKOMHGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CF)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-N-methoxy-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
2-Fluoro-N-methoxy-N-methylacetamide
Reactant of Route 3
Reactant of Route 3
2-Fluoro-N-methoxy-N-methylacetamide
Reactant of Route 4
Reactant of Route 4
2-Fluoro-N-methoxy-N-methylacetamide
Reactant of Route 5
Reactant of Route 5
2-Fluoro-N-methoxy-N-methylacetamide
Reactant of Route 6
2-Fluoro-N-methoxy-N-methylacetamide
Customer
Q & A

Q1: What is the significance of 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoro-N-methoxy-N-methylacetamide in organic synthesis?

A1: This compound serves as a valuable reagent in the Julia-Kocienski olefination reaction []. This reaction is a powerful tool for creating carbon-carbon double bonds with defined stereochemistry, a crucial aspect in synthesizing complex molecules. Specifically, 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoro-N-methoxy-N-methylacetamide enables the introduction of a Z-α-fluorovinyl Weinreb amide unit, a versatile building block in organic synthesis [].

Q2: How is 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoro-N-methoxy-N-methylacetamide synthesized?

A2: The synthesis involves a condensation reaction between two primary building blocks: 2-(benzo[d]thiazol-2-ylsulfonyl)-2-fluoro-N-methoxy-N-methylacetamide and 2-(benzo[d]thiazol-2-ylthio)acetaldehyde. This reaction exhibits high Z-selectivity, yielding the desired product in good yield (76%) [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.